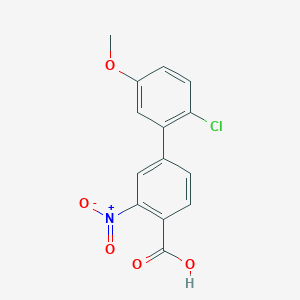
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) is an organic compound with a wide range of applications in the field of biochemistry and physiology. It is a yellow-colored crystalline solid with a molecular formula of C11H10ClO3 and a molecular weight of 219.65 g/mol. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various drugs and pharmaceuticals. It has also been used in the development of new drugs and therapeutic agents.
Mécanisme D'action
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By blocking the activity of this enzyme, 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) can reduce inflammation and pain.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, and to reduce inflammation and pain. It has also been shown to reduce the production of reactive oxygen species, which can damage cells and lead to oxidative stress. In addition, it has been shown to reduce the production of nitric oxide, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a wide range of experiments. In addition, it is relatively non-toxic and has a low cost. However, it is important to note that it is not suitable for use in in vivo experiments due to its potential for toxicity.
Orientations Futures
The potential applications of 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) are vast and varied. In the future, it may be used in the development of new drugs and therapeutic agents, as well as in the synthesis of new materials for use in biomedical research. In addition, it may be used to develop new methods for the synthesis of organic compounds, as well as for the development of new diagnostic and therapeutic agents. Finally, it may be used to develop new methods for the detection and treatment of various diseases.
Méthodes De Synthèse
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) can be synthesized using a method known as the “Friedel-Crafts Alkylation”. The reaction involves the reaction of a chloroalkylbenzene with an alkyl halide in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures and pressures. The product of the reaction is a mixture of the desired product and other byproducts, which must be separated and purified using chromatographic techniques.
Applications De Recherche Scientifique
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) has been used in a wide range of scientific research applications. It has been used in the development of new drugs and therapeutic agents, as well as in the synthesis of various other organic compounds. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antibiotics. In addition, it has been used in the development of new materials for use in biomedical research.
Propriétés
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-5-11(12(7-9)15(17)18)10-4-6-14(19-2)13(16)8-10/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUJJFRRDYKGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691043 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-65-7 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














